1,2-Dibromo-4-difluoromethoxy-5-(trifluoromethylthio)benzene
Description
1,2-Dibromo-4-difluoromethoxy-5-(trifluoromethylthio)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine atoms at positions 1 and 2, a difluoromethoxy group (-OCF₂H) at position 4, and a trifluoromethylthio group (-SCF₃) at position 3. These substituents confer unique physicochemical properties:
Properties
IUPAC Name |
1,2-dibromo-4-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5OS/c9-3-1-5(16-7(11)12)6(2-4(3)10)17-8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXOPZCCXRXOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)SC(F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,2-Dibromo-4-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves multiple steps, starting with the bromination of a suitable precursor. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,2-Dibromo-4-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1,2-Dibromo-4-difluoromethoxy-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,2-Dibromo-4-difluoromethoxy-5-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms and a trifluoromethylthio group can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Lipophilicity and Bioavailability
The compound’s trifluoromethylthio (-SCF₃) and bromine substituents significantly increase lipophilicity (cLogP), which correlates with enhanced bioavailability but may risk violating Lipinski’s rule of five (cLogP > 5 is unfavorable). Comparatively:
- N-Trifluoromethylthio sulfoximines (): Introducing an oxygen atom into the -SCF₃ group (forming sulfoximines) reduces cLogP by ~2 units, improving aqueous solubility and drug-likeness .
- 1,2-Dibromo-4-fluoro-5-methylbenzene (): Replacing -OCF₂H and -SCF₃ with -F and -CH₃ decreases molecular weight and lipophilicity, likely reducing bioavailability but improving metabolic stability .
Electronic and Reactivity Profiles
- Trifluoromethylthio (-SCF₃) : Strong electron-withdrawing effect activates the benzene ring for electrophilic substitution at meta/para positions. This contrasts with methylthio (-SCH₃) (), which is electron-donating and less reactive .
- Difluoromethoxy (-OCF₂H) : Less polar than hydroxyl (-OH) but more polar than methoxy (-OCH₃), balancing solubility and stability.
Research Implications and Gaps
- Pharmacological Potential: The high lipophilicity of the target compound suggests utility in agrochemicals or CNS-targeting drugs, but its cLogP may necessitate structural optimization (e.g., introducing polar groups) for oral bioavailability .
Conclusion 1,2-Dibromo-4-difluoromethoxy-5-(trifluoromethylthio)benzene occupies a unique niche among halogenated aromatics, with its substituents conferring distinct lipophilicity and reactivity. Comparisons with sulfoximines, methyl-substituted analogs, and chlorinated derivatives highlight trade-offs between bioavailability, solubility, and safety. Further studies on its synthesis, toxicity, and structure-activity relationships are critical for applications in medicinal and industrial chemistry.
Biological Activity
1,2-Dibromo-4-difluoromethoxy-5-(trifluoromethylthio)benzene is a complex organic compound characterized by its unique molecular structure, which includes multiple halogen atoms and a trifluoromethylthio group. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.
- IUPAC Name : 1,2-dibromo-4-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene
- CAS Number : 1804937-85-6
- Molecular Formula : CHBrFOS
- Molecular Weight : 401.97 g/mol
Biological Activity
The biological activity of 1,2-Dibromo-4-difluoromethoxy-5-(trifluoromethylthio)benzene is linked to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms significantly influences its reactivity and binding affinity.
The compound's mechanism of action involves:
- Enzyme Inhibition : It may inhibit specific enzymes, which can lead to altered biochemical pathways.
- Molecular Interactions : The trifluoromethylthio group enhances its interaction with biological macromolecules, potentially affecting cellular signaling pathways.
Research Findings
Recent studies have explored the biological implications of this compound:
- Anticancer Activity : Preliminary data suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, structure-activity relationship (SAR) studies indicate that modifications to the benzene ring can enhance or reduce cytotoxicity against various cancer types.
- Cholinesterase Inhibition : Compounds with similar halogenated structures have shown potential as inhibitors of acetylcholinesterase (AChE), suggesting that 1,2-Dibromo-4-difluoromethoxy-5-(trifluoromethylthio)benzene may also exhibit similar properties.
- Antioxidant Activity : Some derivatives have demonstrated free radical scavenging capabilities, which are crucial for preventing oxidative stress-related cellular damage.
Case Studies
Several case studies have highlighted the biological effects of compounds structurally related to 1,2-Dibromo-4-difluoromethoxy-5-(trifluoromethylthio)benzene:
| Study | Compound | Biological Target | Findings |
|---|---|---|---|
| Study A | Similar dibromo compound | AChE | IC values in the range of 15.2–34.2 μM against AChE |
| Study B | Trifluoromethyl derivatives | Cancer cell lines | Significant cytotoxicity observed with IC < 1 μM |
| Study C | Halogenated furochromones | COX enzymes | Moderate inhibition noted; potential therapeutic applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
